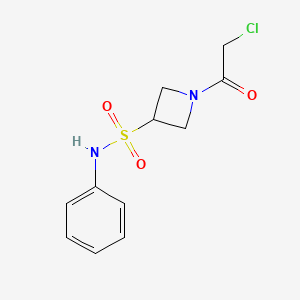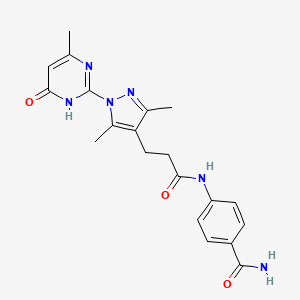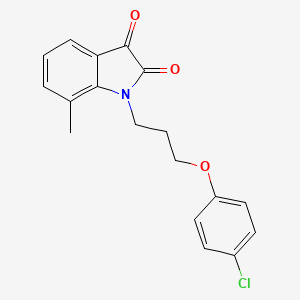
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloroacetyl group, a phenyl group, and a sulfonamide group attached to the azetidine ring
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene. This reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a reaction with chloroacetyl chloride. This step requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction involving phenylamine.
Sulfonamide Formation:
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of amides and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of amines and alcohols.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and aqueous acids or bases for hydrolysis. Major products formed from these reactions include amides, thioesters, sulfoxides, sulfones, and carboxylic acids.
Scientific Research Applications
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. The sulfonamide group can interact with hydrogen bond donors and acceptors in the binding sites of receptors, modulating their activity. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative, but with a carboxylic acid group instead of a chloroacetyl group.
N-Phenylazetidine-3-sulfonamide: Similar structure but lacks the chloroacetyl group.
Chloroacetyl chloride: A simpler compound with only the chloroacetyl group.
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-phenylazetidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-6-11(15)14-7-10(8-14)18(16,17)13-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQMDJKTNNMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)


![3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2737991.png)
![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)

